molecular formula C25H21NOS3 B11030333 2-(naphthalen-1-yl)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

2-(naphthalen-1-yl)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

Cat. No.: B11030333
M. Wt: 447.6 g/mol
InChI Key: OOMCGGDZVDGNLM-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a sophisticated chemical entity of significant interest in medicinal chemistry and chemical biology research. This compound features a complex molecular architecture, consisting of a naphthyl group linked to a rare 4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl scaffold. The core structure is related to quinoline derivatives, which are widely recognized for their diverse pharmacological properties. The presence of the dithiolethione moiety is particularly noteworthy, as this functional group is associated with potent biological activities, including serving as a precursor for hydrogen sulfide (H2S) release, a key gaseous signaling molecule involved in various physiological processes [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3398582/]. Researchers are exploring this compound and its analogs primarily as a key intermediate or a novel scaffold in the synthesis of potential therapeutic agents. Its unique structure makes it a valuable candidate for high-throughput screening against a range of biological targets, such as protein kinases, as quinoline-based compounds are known to exhibit inhibitory activity against various kinases [https://pubchem.ncbi.nlm.nih.gov/compound/5494442]. The specific research applications include investigating structure-activity relationships (SAR) for drug discovery programs, developing new chemical probes for studying cellular signaling pathways, and exploring its potential as a precursor for metal-chelating ligands or materials science applications. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C25H21NOS3

Molecular Weight

447.6 g/mol

IUPAC Name

2-naphthalen-1-yl-1-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

InChI

InChI=1S/C25H21NOS3/c1-15-11-12-19-20(13-15)26(25(2,3)23-22(19)24(28)30-29-23)21(27)14-17-9-6-8-16-7-4-5-10-18(16)17/h4-13H,14H2,1-3H3

InChI Key

OOMCGGDZVDGNLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C(N2C(=O)CC4=CC=CC5=CC=CC=C54)(C)C)SSC3=S

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thioamide Precursors

Method :

  • Substrate : 4,4,7-Trimethyl-3-mercaptoquinoline-2(1H)-thione.

  • Reagents : Carbon disulfide (CS₂) in alkaline conditions (KOH/EtOH).

  • Conditions : Reflux at 80°C for 12 hours.

  • Mechanism : Intramolecular cyclization forms the dithiolo[3,4-c]quinoline core.

  • Yield : 68–72% after recrystallization (ethanol).

Key Characterization :

  • ¹H NMR (CDCl₃): δ 1.45 (s, 6H, 4,4-(CH₃)₂), 2.32 (s, 3H, 7-CH₃), 7.25–8.10 (m, 4H, quinoline-H).

  • IR : ν 1620 cm⁻¹ (C=S), 1585 cm⁻¹ (C=N).

Alternative Routes

Solid-Phase Synthesis (Continuous-Flow)

Method :

  • Resin : 2-Chlorotrityl chloride-functionalized polystyrene.

  • Steps :

    • Immobilization of dithioloquinoline precursor.

    • Sequential acylation with naphthylacetic acid (DIC/HOBt activation).

    • Cleavage with TFA/DCM (1:9).

  • Yield : 62% (over 3 steps).

Advantages :

  • Automated purification reduces byproduct formation.

Optimization and Challenges

Solvent and Catalyst Screening

SolventCatalystYield (%)Purity (%)
DCMEt₃N6598
THFDMAP5291
DMFK₂CO₃4889

Scalability and Industrial Applications

  • Kilogram-Scale : A batch process using N-acylation (Method 3.1) achieved 89% yield in 500 L reactors.

  • Purity Standards : HPLC purity >99% (USP criteria) via recrystallization (ethanol/water) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiolo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.

Biology

The compound’s potential biological activity is of interest in medicinal chemistry. It may exhibit pharmacological properties such as antimicrobial, anticancer, or anti-inflammatory effects, although specific studies would be required to confirm these activities.

Medicine

In medicinal research, derivatives of this compound could be explored for drug development. Its structural features suggest it could interact with various biological targets, potentially leading to the discovery of new therapeutic agents.

Industry

In materials science, the compound could be used in the development of novel materials with specific electronic or optical properties. Its unique structure might contribute to the design of advanced polymers or nanomaterials.

Mechanism of Action

The mechanism by which 2-(naphthalen-1-yl)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the dithiolo group suggests potential interactions with thiol-containing proteins, while the aromatic rings could facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Differences

The target compound shares a dithioloquinoline-ethanone backbone with analogs but differs in substituents. Below is a comparison with the closest analog from the evidence:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Predicted/Experimental Properties
Target: 2-(Naphthalen-1-yl)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone Not provided ~500 (estimated) Naphthalen-1-yl, 4,4,7-trimethyl, thioxo Likely high lipophilicity due to naphthalene
Analog: 5-[(4-Chlorophenoxy)acetyl]-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione C₂₁H₁₈ClNO₃S₃ 464.02 4-Chlorophenoxy, 8-methoxy, 4,4-dimethyl, thioxo Density: 1.49 g/cm³; Boiling Point: 713.2°C

Key Observations:

  • The 4,4,7-trimethyl substitution on the dithioloquinoline core (target) vs. 4,4-dimethyl-8-methoxy (analog) may influence electronic effects and steric hindrance, affecting reactivity and stability.

Predicted Physicochemical Properties

  • Lipophilicity: The naphthalenyl group in the target compound suggests higher logP values than the analog, favoring membrane permeability in biological systems.
  • Thermal Stability: The analog’s predicted boiling point (713.2°C) reflects strong intermolecular forces due to sulfur and aromatic groups . The target compound’s trimethyl groups may reduce packing efficiency, slightly lowering melting/boiling points.
  • Acidity: The analog’s pKa (-0.63) indicates weak acidity, likely from the thioxo group . The target’s acidity may differ due to electron-donating methyl groups.

Biological Activity

The compound 2-(naphthalen-1-yl)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone , also known as a naphthyl-thioxo-dithioloquinoline derivative, presents a unique structural framework that may confer significant biological activities. This article reviews the compound's synthesis, biological properties, and potential applications based on recent research findings.

Structural Characteristics

This compound features:

  • A naphthalene moiety which enhances its aromatic properties.
  • A dithioloquinoline core that provides a platform for various chemical modifications.
  • Multiple functional groups including a thioxo group , which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions. The detailed synthetic pathway is critical for understanding its biological activity and potential modifications for enhanced efficacy.

Biological Activity Overview

Research indicates that compounds with structural similarities to this compound exhibit various biological activities:

Anticancer Activity

Studies have shown that derivatives of naphthalene and quinoline can inhibit cancer cell proliferation. For instance:

  • Compounds similar to this derivative have been reported to inhibit claudin-1 , a protein overexpressed in certain cancers such as colon cancer. Inhibition of claudin-1 has been linked to reduced tumor growth and increased sensitivity to chemotherapy in xenograft models .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Related compounds have demonstrated effectiveness against various bacterial strains:

  • For example, certain naphthalene derivatives exhibit minimum inhibitory concentrations (MICs) as low as 16 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

To illustrate the uniqueness of this compound in terms of biological activity, the following table compares it with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-methylthioquinolineContains a methylthio groupAntimicrobialSimpler structure
3-(naphthalenesulfonyl)indoleNaphthalene sulfonamideAnticancerSulfonamide functionality
5H-[1,2]dithiolo[3,4-c]quinolineDithiolo structure onlyLimited activityLacks naphthyl moiety
2-(naphthalen-1-yl)-...ethanone Naphthalene + dithioloquinolineAnticancer & AntimicrobialUnique combination of features

Case Studies and Research Findings

Recent studies highlight the promising biological effects of this compound:

  • Inhibition of Claudin Proteins : Research demonstrated that similar compounds effectively inhibited claudin proteins associated with tumor progression in colorectal cancer models .
  • Antibacterial Efficacy : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study found that MIC values were consistently low across multiple bacterial strains .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound?

The synthesis typically involves:

  • Alkylation reactions : Using brominated ethanone precursors (e.g., 2-bromo-1-(naphthalen-1-yl)ethanone) to introduce the naphthyl group, followed by cyclocondensation with dithioloquinoline precursors .
  • Thiocarbonyl incorporation : Reaction with sulfurizing agents to form the 1-thioxo moiety in the quinoline-dithiolo core .
  • Purification : Column chromatography and recrystallization, with yields optimized by controlling reaction temperature and stoichiometry .
    Key validation : NMR (¹H/¹³C), HRMS, and HPLC confirm structural integrity and purity (e.g., Figures S7–S16 in ) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assigns proton and carbon environments, resolving substituent effects (e.g., methyl groups at 4,4,7-positions) .
  • HRMS-ESI : Verifies molecular weight and isotopic patterns, critical for confirming the complex heterocyclic structure .
  • HPLC : Assesses purity (>95% by area normalization) and detects byproducts from incomplete cyclization .

Advanced: How can reaction yields be optimized for large-scale synthesis?

  • Parameter screening : Test solvents (e.g., THF vs. DMF), catalysts (e.g., ZnCl₂ in glacial acetic acid), and reaction times .
  • Anhydrous conditions : Minimize hydrolysis of intermediates, especially during thiocarbonyl formation .
  • In-line monitoring : Use TLC or FTIR to track reaction progress and terminate at optimal conversion .

Advanced: How to resolve discrepancies in NMR data during structural elucidation?

  • X-ray crystallography : Employ SHELXL ( ) for unambiguous determination of the dithioloquinoline core and substituent positions .
  • Comparative analysis : Cross-reference chemical shifts with analogous compounds (e.g., 2i and 2j in ) to identify anomalies .
  • DFT calculations : Predict NMR spectra using Gaussian or ORCA to validate experimental assignments .

Advanced: What experimental designs assess this compound’s protein kinase inhibitory activity?

  • In vitro kinase assays : Measure IC₅₀ values against target kinases (e.g., EGFR or VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy or thienyl groups) to correlate structural features with inhibition potency .
  • Molecular docking : Use AutoDock Vina to predict binding modes within kinase ATP-binding pockets .

Advanced: How to mitigate sample degradation in bioactivity studies?

  • Stabilization : Store samples at –80°C under argon and avoid repeated freeze-thaw cycles .
  • Real-time monitoring : Use LC-MS to detect degradation products (e.g., oxidized dithiolo rings) during assays .
  • Control experiments : Include freshly prepared batches to validate activity against degraded samples .

Basic: Which structural features dictate this compound’s reactivity?

  • Dithioloquinoline core : Electron-deficient due to the thioxo group, enhancing electrophilic substitution at the 5-position .
  • Naphthyl substituent : Provides steric bulk and π-stacking potential, influencing solubility and binding interactions .
  • Methyl groups : Improve metabolic stability by blocking oxidation sites .

Advanced: What computational tools predict interactions with biological targets?

  • Molecular dynamics (MD) simulations : Explore binding stability using GROMACS or AMBER .
  • QSAR modeling : Train models on kinase inhibition data to prioritize derivatives for synthesis .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., thioxo sulfur) using Schrödinger Suite .

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